Syntelin

Vue d'ensemble

Description

Syntelin est un composé chimique connu pour son inhibition sélective de la protéine E associée au centromère (CENP-E), une protéine motrice de kinésine mitotique. Il a une valeur de CI50 de 160 nM, indiquant sa puissance dans l'inhibition de la motilité de la CENP-E . This compound représente une nouvelle classe d'inhibiteurs de la motrice CENP-E et se distingue des autres inhibiteurs comme le GSK923295 .

Applications De Recherche Scientifique

Syntelin has significant applications in scientific research, particularly in the study of cell division and cancer treatment. It has been shown to inhibit the proliferation and metastasis of triple-negative breast cancer cells . Additionally, this compound is used in organoid-based chemical approaches to dissect the mechanisms controlling cellular dynamics . Its ability to block the release of adenosine diphosphate (ADP) and lock CENP-E‒microtubule interaction makes it a valuable tool in cancer research .

Mécanisme D'action

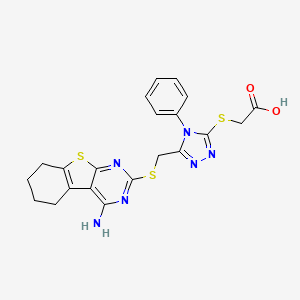

Syntelin, also known as SMR000135992 or [(5-{[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, is a compound with significant biological activity. This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary target is the Centromere-associated protein E (CENP-E) . CENP-E is a mitotic kinesin, an essential protein that regulates metaphase chromosome alignment and central spindle assembly . It has been suggested that CENP-E plays a role in the progression of triple-negative breast cancer (TNBC) .

Mode of Action

This compound acts as a chemical inhibitor of CENP-E . It blocks the release of ADP and locks the CENP-E-microtubule interaction . This results in syntelic attachment of sister kinetochores steadily linked to microtubules and subsequent mitotic arrest . This means that this compound can halt the cell division process at the metaphase stage .

Biochemical Pathways

Its inhibition of cenp-e disrupts the normal cell cycle, particularly the transition from metaphase to anaphase during mitosis . This disruption can lead to cell death, particularly in cancer cells where rapid and uncontrolled cell division is a key characteristic.

Result of Action

This compound has been shown to inhibit cell proliferation and metastasis in TNBC . It appears to promote apoptosis (programmed cell death) rather than necrosis (cell death due to damage), which could have benefits for therapeutic applications .

Analyse Biochimique

Biochemical Properties

Syntelin interacts with CENP-E, a protein that plays a crucial role in metaphase chromosome alignment and central spindle assembly . By blocking the release of ADP and locking the CENP-E-microtubule interaction, this compound results in syntelic attachment of sister kinetochores steadily linked to microtubules and subsequent mitotic arrest .

Cellular Effects

This compound has been found to have significant effects on various types of cells, particularly cancer cells . For instance, it has been shown to inhibit triple-negative breast cancer cell proliferation and metastasis . This compound treatment results in a mitotic blockage, indicating that this compound blocks the metaphase-anaphase transition .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the function of CENP-E . It blocks the release of ADP and locks the interaction between CENP-E and microtubules . This results in syntelic attachment of sister kinetochores steadily linked to microtubules and subsequent mitotic arrest .

Temporal Effects in Laboratory Settings

It has been observed that this compound-treated cells remain in metaphase after 70 minutes, indicating that this compound blocks the metaphase-anaphase transition .

Metabolic Pathways

Given its interaction with CENP-E, it is likely involved in pathways related to cell division and mitosis .

Transport and Distribution

Given its interaction with CENP-E, it is likely that it is transported to sites where CENP-E is active .

Subcellular Localization

Given its interaction with CENP-E, it is likely localized to sites where CENP-E is active, such as the kinetochore during cell division .

Analyse Des Réactions Chimiques

Syntelin subit diverses réactions chimiques, impliquant principalement son interaction avec CENP-E. Il n'inhibe pas la progression à travers les phases S et G2 du cycle cellulaire mais provoque un arrêt mitotique avec des chromosomes en retard . Le composé se lie à des sites différents de ceux du GSK923295, ce qui le rend efficace sur les mutants de CENP-E résistants au GSK923295 .

Applications de la recherche scientifique

This compound a des applications significatives dans la recherche scientifique, en particulier dans l'étude de la division cellulaire et du traitement du cancer. Il a été démontré qu'il inhibait la prolifération et la métastase des cellules cancéreuses du sein triple négatif . De plus, la this compound est utilisée dans des approches chimiques basées sur les organoïdes pour disséquer les mécanismes qui contrôlent la dynamique cellulaire . Sa capacité à bloquer la libération d'adénosine diphosphate (ADP) et à verrouiller l'interaction CENP-E‒microtubule en fait un outil précieux dans la recherche sur le cancer .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement CENP-E, une kinésine mitotique essentielle à l'alignement des chromosomes en métaphase et à l'assemblage du fuseau central . Il bloque la libération d'adénosine diphosphate et verrouille l'interaction entre CENP-E et les microtubules, ce qui entraîne une fixation synthétique des kinétochores sœurs et un arrêt mitotique subséquent . Ce mécanisme est crucial pour son rôle dans le traitement du cancer, en particulier dans le cancer du sein triple négatif .

Comparaison Avec Des Composés Similaires

Syntelin est unique dans son inhibition sélective de CENP-E. Des composés similaires comprennent le GSK923295, un autre inhibiteur de l'ATPase CENP-E, mais la this compound se lie à des sites différents et est efficace sur les mutants de CENP-E résistants au GSK923295 . D'autres composés similaires peuvent inclure divers inhibiteurs de la kinésine mitotique, mais les sites de liaison distincts de la this compound et son inhibition sélective en font un composé nouveau et précieux dans la recherche scientifique .

Méthodes De Préparation

La synthèse de la syntelin implique la modification d'une bibliothèque chimique de composés structurellement diversifiés. La méthode de préparation comprend la dissolution de 2 mg du médicament dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de liqueur mère de 40 mg/mL . D'autres détails sur les voies de synthèse et les méthodes de production industrielle ne sont pas facilement disponibles dans la littérature.

Activité Biologique

Syntelin is a small molecule that has garnered attention in recent years for its role as an inhibitor of the mitotic kinesin CENP-E (Centromere Protein E). This compound has been studied primarily in the context of cancer research, particularly its effects on cell division and proliferation in various cancer cell lines.

This compound functions by inhibiting the motor activity of CENP-E, which is critical for proper chromosome alignment and segregation during mitosis. The inhibition of CENP-E leads to significant perturbations in the assembly of the central spindle, which is essential for accurate sister chromatid separation during anaphase. Research has demonstrated that this compound disrupts the formation of anti-parallel microtubule bundles necessary for stable midzone arrays, thereby causing mitotic arrest in treated cells .

Research Findings

- Cellular Impact : In studies involving gastric organoids and HeLa cells, this compound treatment resulted in misaligned chromosomes and delayed transition from metaphase to anaphase. Specifically, cells treated with this compound exhibited a notable increase in the time required to complete mitosis compared to control groups .

- Cancer Cell Proliferation : this compound has been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells significantly. In preclinical studies utilizing TNBC organoids, this compound's efficacy was evaluated alongside its pharmacokinetic properties, indicating potential as a therapeutic agent .

- Protein Interactions : Utilizing mass spectrometry, researchers identified a novel protein complex formed by CENP-E and PRC1 (Protein Regulator of Cytokinesis 1) in the presence of this compound. This interaction is crucial for organizing dynamic kinetochore microtubules into stable structures necessary for proper cell division .

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study 1 : In a study involving breast cancer models, this compound was administered to evaluate its effects on tumor growth and cellular dynamics. Results indicated a marked reduction in tumor size and cellular proliferation rates compared to untreated controls, underscoring its potential as a targeted cancer therapy .

- Case Study 2 : Another investigation focused on the effects of this compound on mitotic progression in various cancer cell lines. The study found that this compound effectively induced mitotic arrest and apoptosis in cells with aberrant CENP-E function, suggesting its utility in treating cancers characterized by such dysregulation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | Gastric Organoids | Delayed metaphase-anaphase transition | Inhibition of CENP-E motor activity |

| Study 2 | Triple-Negative Breast Cancer | Reduced cell proliferation | Disruption of microtubule organization |

| Study 3 | HeLa Cells | Misalignment of chromosomes | Perturbation of PRC1 organization |

Propriétés

IUPAC Name |

2-[[5-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2S3/c22-18-17-13-8-4-5-9-14(13)32-19(17)24-20(23-18)30-10-15-25-26-21(31-11-16(28)29)27(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,28,29)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRISILOMIVCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.